3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
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Overview
Description
3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid belongs to a class of compounds known for their complex molecular structures and diverse chemical properties. The significance of this compound lies in its regiospecific synthesis and unique molecular structure, which is pivotal in various chemical and physical analyses.
Synthesis Analysis
The synthesis of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid and related compounds is noted for its regiospecific nature. The synthesis process often involves intricate steps, including the Vilsmeier-Haack reaction, and can be characterized by techniques like single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : A study described the synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl) propanoic acids using diimide reduction, highlighting its economic and effective process with simple operation (Deepa et al., 2012).
Crystal Structures : Research on 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid discussed its complex crystal structures and the importance of X-ray analysis for unambiguous structure determination (Kumarasinghe et al., 2009).
Modification of Hydrogels : Another study focused on the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including 4-amino-N-(1-phenyl-1H-pyrazol-5-yl) benzene sulfonamide, for potential medical applications (Aly & El-Mohdy, 2015).
Biological Applications and Activities
Antibacterial and Antifungal Activities : Research on various 1H-pyrazol-3-yl propanoic acid derivatives showed promising biological activities against multiple bacteria and fungi, indicating their potential in medical applications (Kumar et al., 2012).
Anticancer and Radioprotective Activities : A study synthesized pyrazolo[3,4-d]pyrimidine analogues containing 2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-propanoic acid and other moieties, which exhibited significant in vitro anticancer and in vivo radioprotective activities (Ghorab et al., 2009).
Antioxidant and Antidiabetic Activities : Another study synthesized derivatives of 1H-pyrazol-3-yl tetrazole and evaluated their antioxidant and antidiabetic activities, finding several compounds with notable efficacy (Kaushik et al., 2016).
Future Directions
properties
IUPAC Name |
3-(1-phenylpyrazol-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHCOIXHQRCPQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427943 |
Source
|
Record name | 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid | |
CAS RN |
100142-73-2 |
Source
|
Record name | 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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